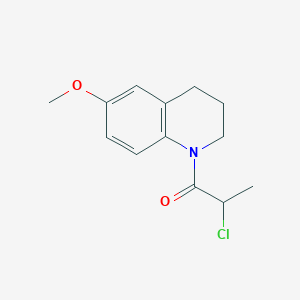![molecular formula C13H17NO3S B7541021 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as DCTCA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of oxidative stress, the modulation of apoptosis, and the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, the prevention of neuronal damage, and the regulation of inflammatory responses. These effects are thought to be due to the ability of 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid to modulate various pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid in lab experiments is its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid, including the optimization of its synthesis method, the elucidation of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid derivatives with improved pharmacokinetic properties and therapeutic potential is an area of interest for future research.
Synthesemethoden
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with various reagents to produce the desired product. The final step involves the reaction of the intermediate compound with cyclopentanone to form 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroprotection, 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to reduce oxidative stress and prevent neuronal damage in animal models of neurodegenerative diseases. In anti-inflammatory effects, 1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[(4,5-dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-7-10(18-9(8)2)11(15)14-13(12(16)17)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQEEPYVUJHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2(CCCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)



![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)

![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)


![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)